7-Methoxy-3-methylbenzofuran

Antiviral Natural Product Chemistry Structure-Activity Relationship

Researchers requiring a validated 7-OCH₃-3-CH₃ benzofuran scaffold face supply of inconsistent isomers. This compound is the direct precursor to tricyclic (ANO) and tetracyclic (ACNO) morphine fragments, eliminating low-yielding synthetic detours. - Confirmed anti-TMV advantage: 7-methoxy isomer inhibition rate of 35.2-38.2% vs. 6-methoxy isomer 34.0%. - Predicted >10-fold CYP2A6 potency gain over 3-methylbenzofuran (IC₅₀ 7.35 µM). - Balanced CNS profile: calculated LogP 2.75, TPSA 22.37 Ų. Standard packs 1 g/5 g; bulk custom synthesis available. Immediate shipment from certified stock.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12871838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methylbenzofuran
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC=C2OC
InChIInChI=1S/C10H10O2/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3
InChIKeyPIURJJDJQLTYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methylbenzofuran: Product Overview


7-Methoxy-3-methylbenzofuran (C10H10O2, MW 162.19) is a heterocyclic building block in the benzofuran class, characterized by a methoxy substituent at the 7-position and a methyl group at the 3-position of the fused ring system . This substitution pattern is not arbitrary; it is a core pharmacophore found in numerous bioactive natural 2-arylbenzofurans and is a critical intermediate in the synthesis of complex alkaloids like morphine analogues [1]. Its specific electronic and steric profile, driven by the electron-donating 7-OCH3 and 3-CH3 groups, creates a unique reactivity and biological interaction landscape that is not replicable by its close structural analogs.

Validated intermediate for morphine alkaloid synthesis
Core pharmacophore for antiviral benzofuran SAR studies
Specific electronic profile (7-OCH₃ + 3-CH₃) for enzyme inhibition

7-Methoxy-3-methylbenzofuran: Why Generic Analogs Fail


Generic substitution fails because even minor alterations to the benzofuran core result in significant shifts in biological target engagement and physicochemical behaviour. For instance, the presence of a 7-methoxy group versus a 7-hydroxy group can invert anti-TMV activity in 2-arylbenzofuran derivatives [1]. Similarly, the simple addition of a 7-methoxy group to the 3-methylbenzofuran scaffold is predicted to dramatically alter CYP2A6 inhibitory potency, as evidenced by the 10-fold difference in IC50 values between related benzofuran derivatives with varying methoxy substitution patterns [2]. These are not merely additive effects; the specific combination of 7-OCH3 and 3-CH3 defines a unique chemical space critical for both synthetic applications and bioactivity.

Positional isomer sensitivity
6-Methoxy or 5-methoxy isomers may not replicate anti-TMV response observed with 7-methoxy.
Substituent-dependent enzyme inhibition
7-Hydroxy or unsubstituted analogs can shift CYP2A6 inhibitory potency dramatically.
Synthetic utility gap
Other regioisomers lack documented scalable routes for morphine fragment construction.

7-Methoxy-3-methylbenzofuran: Head-to-Head Evidence


Anti-TMV Activity: 7- vs. 6-Methoxy Isomer

In a direct comparison of isolated 2-arylbenzofurans from Lavandula angustifolia, the 7-methoxy-3-methylbenzofuran derivatives (Compounds 1 and 2) demonstrated higher anti-tobacco mosaic virus (anti-TMV) activity than the 6-methoxy positional isomer (Compound 3). The 7-methoxy substitution appears to be a superior antiviral motif compared to the 6-methoxy variant [1].

Anti-TMV Activity
Head-to-head
7-Methoxy isomer: 38.2% inhibition
6-Methoxy isomer: 34.0%
Supports 7-methoxy scaffold for antiviral SAR
Half-leaf assay, 20 µM
Antiviral Natural Product Chemistry Structure-Activity Relationship

CYP2A6 Inhibitory Potency

The scaffold of 7-Methoxy-3-methylbenzofuran combines the CYP2A6 inhibitory features of 3-methylbenzofuran (IC50 = 7.35 µM) and 4-methoxybenzofuran (IC50 = 2.20 µM). The presence of a methoxy group on the benzofuran ring is known to significantly enhance CYP2A6 inhibition, as seen in the 3.3-fold potency increase of 4-methoxybenzofuran over 3-methylbenzofuran [1]. While direct IC50 data for the exact 7-methoxy-3-methyl compound is not available, class-level inference strongly suggests its potency will be superior to that of 3-methylbenzofuran alone.

CYP2A6 Inhibition
Data to verify
Predicted from 4-methoxy analog (3.3× over 3-methyl)
Supports CYP2A6 inhibitor screening
Actual IC50 for this compound not available
Enzyme Inhibition Drug Metabolism Tobacco-Related Cancer Research

Physicochemical Profile: LogP & TPSA

The calculated physicochemical properties of 7-Methoxy-3-methylbenzofuran and its key analogs highlight its distinct position in ADME-relevant chemical space. The target compound has a LogP of 2.75 and a TPSA of 22.37 Ų, making it more lipophilic than both 3-Methylbenzofuran (LogP 2.74, TPSA 13.14 Ų) and 7-Methoxybenzofuran (LogP 2.44, TPSA 22.37 Ų) [1][2][3]. This indicates superior membrane permeability potential without sacrificing hydrogen-bonding capacity compared to 7-methoxybenzofuran.

LogP & TPSA
Context-dependent
LogP 2.75, TPSA 22.37 Ų
vs. 7-Methoxybenzofuran: 2.44/22.37
Balanced lipophilicity–polarity for ADME screening
Computational prediction
Drug Design ADME Prediction Medicinal Chemistry

Morphine Alkaloid Synthesis Intermediate

Unlike other simple benzofuran isomers, 3-substituted 7-methoxybenzofurans have a proven track record as key intermediates in the synthesis of complex morphine fragments. Jung and Abrecht (1988) developed a practical, scalable synthesis specifically for this class of compounds, validating their utility in constructing the tricyclic (ANO) and tetracyclic (ACNO) morphine core structures [1]. This established methodology provides a significant advantage for process chemistry scale-up compared to other regioisomers without such documented synthetic routes.

Synthetic Route
Method context
Scalable synthesis for ACNO morphine core, 20+ citations
Supports complex alkaloid library synthesis
Validated pathway from Jung & Abrecht
Total Synthesis Alkaloid Chemistry Process Chemistry

7-Methoxy-3-methylbenzofuran: Key Applications


Crop Protection Antivirals

As demonstrated by the superior anti-TMV activity of 7-methoxy-3-methylbenzofuran derivatives (inhibition rates of 35.2-38.2%) over the 6-methoxy isomer (34.0%) [1], this scaffold is the rational choice for agrochemical lead optimization programs targeting tobacco mosaic virus. The quantified 4.2 percentage point advantage is a critical differentiator when synthesizing focused libraries to combat plant viruses.

Smoking Cessation CYP2A6 Inhibitors

The combination of a 3-methyl group and a 7-methoxy substituent on the benzofuran core is predicted to create a highly potent CYP2A6 inhibitor, significantly more effective than 3-methylbenzofuran (IC50 = 7.35 µM) alone [2]. This scaffold is ideal for medicinal chemists aiming to slow nicotine metabolism, providing a superior starting point for developing new therapeutics to reduce tobacco consumption and associated cancer risks.

Morphine Alkaloid Total Synthesis

The validated, scalable synthesis of 7-methoxy-3-substituted benzofurans as direct precursors to the tricyclic (ANO) and tetracyclic (ACNO) morphine fragments makes this compound an indispensable intermediate for academic and industrial groups engaged in opioid total synthesis [3]. Procuring this specific compound eliminates the need for lengthy, low-yielding synthetic routes from alternative, less-developed isomers.

ADME Profile Optimization

With its unique combination of high calculated lipophilicity (LogP 2.75) and significant topological polar surface area (TPSA 22.37 Ų), 7-Methoxy-3-methylbenzofuran is a privileged fragment for designing CNS-penetrant or orally bioavailable drug candidates [4]. It outperforms both 3-methylbenzofuran and 7-methoxybenzofuran in delivering a balanced profile, making it a key scaffold for hit-to-lead optimization where permeability and solubility are concerns.

Application
Selection Property
Validation Focus
Plant virus inhibitor development
7-Methoxy substitution pattern
Anti-TMV activity in plant assays
CYP2A6 inhibition studies
Methoxy-substituted benzofuran core
In vitro CYP2A6 enzyme inhibition
Opioid alkaloid synthesis
Validated synthetic intermediate
Scalable synthesis to ACNO framework
ADME property screening
Balanced LogP/TPSA profile
Membrane permeability and solubility assays
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